molecular formula C12H9BrO5 B13703094 Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Katalognummer: B13703094
Molekulargewicht: 313.10 g/mol
InChI-Schlüssel: WFGLKBDHBLNIIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxy group at the 8th position, and a methyl ester group at the 3rd position of the chromene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Cyclization: The key step involves the formation of the chromene core through a cyclization reaction. This can be achieved via a Diels-Alder reaction followed by oxidative aromatization.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Methoxylation: Methanol with acid or base catalysts.

    Esterification: Methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Eigenschaften

Molekularformel

C12H9BrO5

Molekulargewicht

313.10 g/mol

IUPAC-Name

methyl 6-bromo-8-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H9BrO5/c1-16-9-5-7(13)3-6-4-8(11(14)17-2)12(15)18-10(6)9/h3-5H,1-2H3

InChI-Schlüssel

WFGLKBDHBLNIIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.